molecular formula C18H18Cl2Pd2 B1181190 Bis[cinnamyl palladium(II) chloride] CAS No. 12131-44-1

Bis[cinnamyl palladium(II) chloride]

Cat. No. B1181190
CAS RN: 12131-44-1
M. Wt: 518.1
InChI Key:
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Description

Synthesis Analysis

Bis[cinnamyl palladium(II) chloride] is synthesized by reacting cinnamyl chloride with palladium chloride and lithium chloride in hot water. This process involves the addition of carbon monoxide at room temperature, leading to the formation of an orange solid after stirring. The solid is then collected, washed with methanol and ether, and can be further purified by recrystallization from chloroform/diethyl ether. The compound is typically provided in the form of a yellow powder and is commercially available (Roman, 2015).

Molecular Structure Analysis

While specific structural information on Bis[cinnamyl palladium(II) chloride] is not directly available, insights can be gained from related palladium complexes. For instance, the structure of bis(cis-1,3-diaminocyclohexane) palladium(II) chloride, determined through X-ray diffraction, shows the palladium atom in a planar coordination with a symmetry indicating the complex nature of palladium coordination compounds. This suggests the structural complexity and the potential for varied coordination geometries in palladium complexes, including Bis[cinnamyl palladium(II) chloride] (Kamisawa et al., 1978).

Scientific Research Applications

1. Ammonia Cross-Coupling Reactions to Synthesize Arylamines

  • Application Summary: Bis[cinnamyl palladium(II) chloride] is used as a catalyst in ammonia cross-coupling reactions to synthesize arylamines .
  • Methods of Application: While the exact experimental procedures may vary depending on the specific reaction conditions and substrates used, typically, the palladium catalyst is added to a solution of the aryl halide and the amine in a suitable solvent. The reaction mixture is then heated to facilitate the cross-coupling reaction .
  • Results or Outcomes: The outcome of this application is the formation of arylamines, which are important compounds in the pharmaceutical industry .

2. Conversion of Aryl Triflates to Fluorides

  • Application Summary: Bis[cinnamyl palladium(II) chloride] can be used to convert aryl triflates to fluorides .
  • Methods of Application: The palladium catalyst is typically added to a solution of the aryl triflate and a fluoride source in a suitable solvent. The reaction mixture is then heated to facilitate the conversion .
  • Results or Outcomes: The outcome of this application is the formation of aryl fluorides, which are useful in various areas of chemistry, including medicinal chemistry and materials science .

3. Asymmetric α-Arylation of Amides

  • Application Summary: Bis[cinnamyl palladium(II) chloride] can be used as a source of palladium in the asymmetric α-arylation of amides .
  • Methods of Application: The palladium catalyst is typically added to a solution of the amide and the aryl halide in a suitable solvent. The reaction mixture is then heated to facilitate the arylation .
  • Results or Outcomes: The outcome of this application is the formation of α-arylated amides, which are important compounds in medicinal chemistry .

4. Buchwald-Hartwig Cross Coupling Reaction

  • Application Summary: Bis[cinnamyl palladium(II) chloride] can be used as a catalyst in the Buchwald-Hartwig cross coupling reaction .
  • Methods of Application: The palladium catalyst is typically added to a solution of the aryl halide and the amine in a suitable solvent. The reaction mixture is then heated to facilitate the cross-coupling reaction .
  • Results or Outcomes: The outcome of this application is the formation of biaryl amines, which are important compounds in the pharmaceutical industry .

5. Suzuki-Miyaura Coupling

  • Application Summary: Bis[cinnamyl palladium(II) chloride] can be used as a catalyst in the Suzuki-Miyaura coupling reaction .
  • Methods of Application: The palladium catalyst is typically added to a solution of the aryl halide and the boronic acid in a suitable solvent. The reaction mixture is then heated to facilitate the cross-coupling reaction .
  • Results or Outcomes: The outcome of this application is the formation of biaryl compounds, which are important in various areas of chemistry, including medicinal chemistry and materials science .

6. Stille Coupling

  • Application Summary: Bis[cinnamyl palladium(II) chloride] can be used as a catalyst in the Stille coupling reaction .
  • Methods of Application: The palladium catalyst is typically added to a solution of the aryl halide and the stannane in a suitable solvent. The reaction mixture is then heated to facilitate the cross-coupling reaction .
  • Results or Outcomes: The outcome of this application is the formation of biaryl compounds, which are important in various areas of chemistry, including medicinal chemistry and materials science .

7. Heck Reaction

  • Application Summary: Bis[cinnamyl palladium(II) chloride] can be used as a catalyst in the Heck reaction .
  • Methods of Application: The palladium catalyst is typically added to a solution of the aryl halide and the alkene in a suitable solvent. The reaction mixture is then heated to facilitate the cross-coupling reaction .
  • Results or Outcomes: The outcome of this application is the formation of styrenes, which are important compounds in the polymer industry .

8. Hiyama Coupling

  • Application Summary: Bis[cinnamyl palladium(II) chloride] can be used as a catalyst in the Hiyama coupling reaction .
  • Methods of Application: The palladium catalyst is typically added to a solution of the aryl halide and the organosilane in a suitable solvent. The reaction mixture is then heated to facilitate the cross-coupling reaction .
  • Results or Outcomes: The outcome of this application is the formation of biaryl compounds, which are important in various areas of chemistry, including medicinal chemistry and materials science .

9. Negishi Coupling

  • Application Summary: Bis[cinnamyl palladium(II) chloride] can be used as a catalyst in the Negishi coupling reaction .
  • Methods of Application: The palladium catalyst is typically added to a solution of the aryl halide and the organozinc compound in a suitable solvent. The reaction mixture is then heated to facilitate the cross-coupling reaction .
  • Results or Outcomes: The outcome of this application is the formation of biaryl compounds, which are important in various areas of chemistry, including medicinal chemistry and materials science .

properties

IUPAC Name

palladium(2+);prop-2-enylbenzene;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H9.2ClH.2Pd/c2*1-2-6-9-7-4-3-5-8-9;;;;/h2*2-8H,1H2;2*1H;;/q2*-1;;;2*+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHDNDSSMEIRHSI-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C[CH-]C1=CC=CC=C1.C=C[CH-]C1=CC=CC=C1.[Cl-].[Cl-].[Pd+2].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Cl2Pd2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis[cinnamyl palladium(II) chloride]

CAS RN

12131-44-1
Record name Di-mu-chlorobis[(1,2,3-n)-1-phenyl-2-propenyl]dipalladium(II)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
DS Roman - Encyclopedia of Reagents for Organic Synthesis, 2001 - Wiley Online Library
Number of citations: 0 onlinelibrary.wiley.com
H Ahmad - Journal of Cluster Science, 2022 - Springer
Palladium (Pd) is considered as powerful catalyst in many organic syntheses of industrial importance, employed in areas like medicine, pharmacology, cosmetics, pesticides and …
Number of citations: 12 link.springer.com
Z Novák, R Adamik, JT Csenki, F Béke, R Gavaldik… - 2021 - chemrxiv.org
Several efforts have been made for the replacement of noble metal palladium in cross-coupling reactions, maintaining high efficiency of the target transformation. In several cases it is …
Number of citations: 6 chemrxiv.org
JM CAMPAGNE - 2012 - theses.enscm.fr
I would like to express my very great appreciation and respects to Professor Jean-Marc Campagne and Professor Paweł Kafarski, my research supervisors. I feel deeply honored to …
Number of citations: 0 theses.enscm.fr
AB Attygalle, J Pavlov, J Ruzicka - Journal of the American …, 2021 - ACS Publications
The current IUPAC-recommended definition of the term “monoisotopic mass” of a chemical species is based on the most abundant isotopes of the constituent elements. It has even been …
Number of citations: 2 pubs.acs.org
RK Leśniak, RJ Nichols, M Schonemann, J Zhao… - European Journal of …, 2022 - Elsevier
Mutations in the Leucine Rich Repeat Protein Kinase 2 gene (LRRK2) are the most common genetic causes of Parkinson's Disease (PD). The G2019S mutation is the most common …
Number of citations: 17 www.sciencedirect.com
M Szymczyk - 2012 - theses.fr
Les dérivés hétérocycliques sont incorporés dans la structure de nombreuses molécules biologiquement actives, naturelles ou de synthèse. Ce travail de thèse décrit les efforts réalisés …
Number of citations: 0 www.theses.fr

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